
5,9,9-Trimethylcyclonona-1,3,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9,9-Trimethylcyclonona-1,3,6-triene: is an organic compound with the molecular formula C₁₂H₁₈ . It is a type of cyclononatriene, characterized by a nine-membered ring with three double bonds and three methyl groups attached at the 5th and 9th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,9-Trimethylcyclonona-1,3,6-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the protonation of the corresponding aromatic anion, followed by cyclization . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the nine-membered ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5,9,9-Trimethylcyclonona-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
Chemistry: 5,9,9-Trimethylcyclonona-1,3,6-triene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5,9,9-Trimethylcyclonona-1,3,6-triene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological research .
Comparaison Avec Des Composés Similaires
Cyclononatetraene: Another nine-membered ring compound with four double bonds.
Cyclooctatetraene: An eight-membered ring compound with four double bonds.
Cycloheptatriene: A seven-membered ring compound with three double bonds.
Uniqueness: 5,9,9-Trimethylcyclonona-1,3,6-triene is unique due to the presence of three methyl groups at specific positions, which influence its reactivity and stability. This structural feature distinguishes it from other cyclononatrienes and contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
61244-35-7 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
5,9,9-trimethylcyclonona-1,3,6-triene |
InChI |
InChI=1S/C12H18/c1-11-7-4-5-9-12(2,3)10-6-8-11/h4-9,11H,10H2,1-3H3 |
Clé InChI |
RKDVUKLZLKMNKM-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC(C=CC=C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


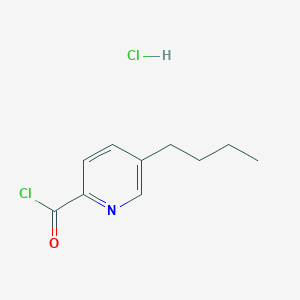
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)

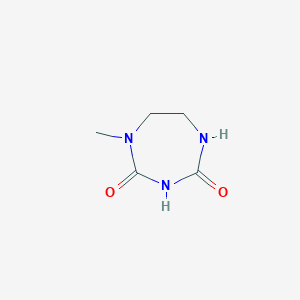
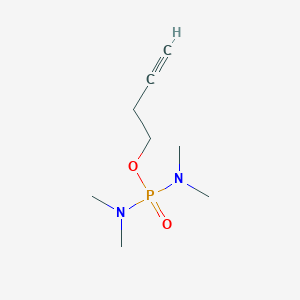

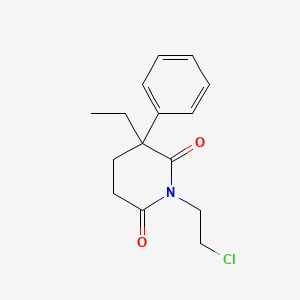

![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
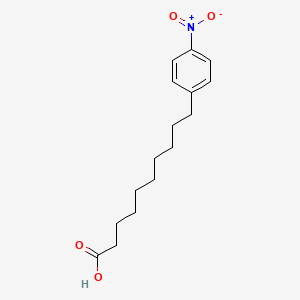


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
